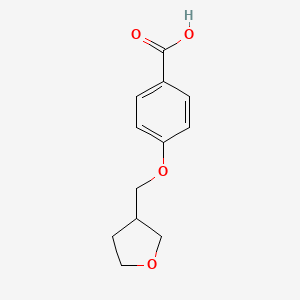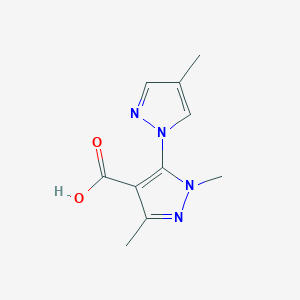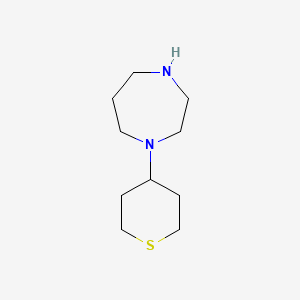
1-(Tian-4-il)-1,4-diazepano
Descripción general
Descripción
1-(Thian-4-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a thiane ring
Aplicaciones Científicas De Investigación
1-(Thian-4-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with bromodomain-containing protein 9 (brd9) . BRD9 is a member of the bromodomain and extra terminal domain (BET) family of proteins, which are known to recognize acetylated histone lysine residues .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its target protein (such as brd9) and modulate its function . This interaction could lead to changes in the protein’s activity, potentially influencing gene expression and cellular processes .
Biochemical Pathways
Given the potential interaction with brd9, it may influence pathways related to gene expression and cellular regulation
Result of Action
Based on the potential interaction with brd9, it could influence gene expression and cellular processes
Análisis Bioquímico
Biochemical Properties
1-(Thian-4-yl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with bromodomain-containing proteins, which are involved in the regulation of gene expression through chromatin remodeling . The nature of these interactions often involves binding to specific sites on the proteins, thereby influencing their activity and function.
Cellular Effects
The effects of 1-(Thian-4-yl)-1,4-diazepane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the acetylation of histone lysine residues, a post-translational modification that plays a crucial role in chromatin structure and gene expression . This modulation can lead to changes in the expression of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 1-(Thian-4-yl)-1,4-diazepane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as a selective inhibitor of bromodomain-containing protein 9 (BRD9), which is involved in the regulation of gene expression . This inhibition can result in changes in gene expression patterns, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Thian-4-yl)-1,4-diazepane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the regulation of gene expression and cell signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Thian-4-yl)-1,4-diazepane vary with different dosages. At lower doses, the compound has been shown to have beneficial effects on cellular function and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-(Thian-4-yl)-1,4-diazepane is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it has been shown to affect the activity of enzymes involved in the acetylation and deacetylation of histone proteins, thereby influencing metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-(Thian-4-yl)-1,4-diazepane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
1-(Thian-4-yl)-1,4-diazepane exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the nucleus, where it interacts with chromatin and influences gene expression . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific compartments or organelles within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thian-4-yl)-1,4-diazepane typically involves the reaction of piperazine with thiane derivatives. One common method includes the reaction of piperazine with chloroacetyl chloride in the presence of anhydrous potassium carbonate, followed by further reactions with thiane derivatives under reflux conditions in ethanol .
Industrial Production Methods: Industrial production methods for 1-(Thian-4-yl)-1,4-diazepane are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thian-4-yl)-1,4-diazepane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the diazepane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiane ring.
Reduction: Reduced forms of the diazepane ring.
Substitution: Substituted diazepane derivatives with various functional groups.
Comparación Con Compuestos Similares
Piperazine: A structurally related compound with a diazepane ring but without the thiane ring.
Thiane Derivatives: Compounds containing the thiane ring but lacking the diazepane structure.
Uniqueness: 1-(Thian-4-yl)-1,4-diazepane is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
1-(thian-4-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCBZNQKRSIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


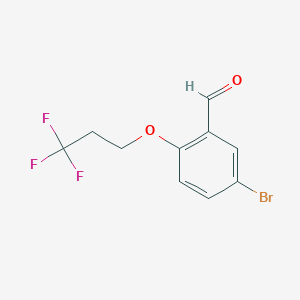
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)

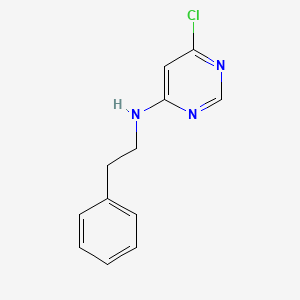
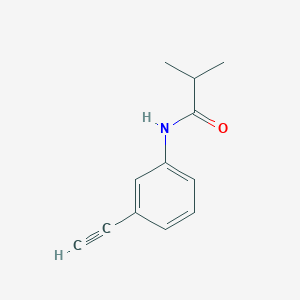
![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)

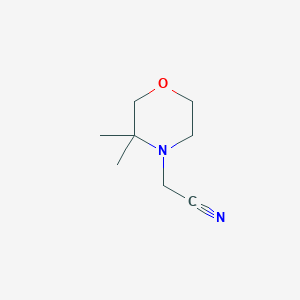

![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)
